![molecular formula C16H11N5O5S B5105290 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5105290.png)
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid
Overview
Description
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid, commonly known as NITB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and material science.
Scientific Research Applications
Luminescence Sensitization in Eu(III) and Tb(III)
Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to the compound , have been studied for their potential as sensitizers of Eu(III) and Tb(III) luminescence. These compounds have shown promising results in enhancing the luminescence efficiency in both solution and solid-state species, as characterized by luminescence spectroscopy and X-ray crystallography. The research highlights their potential application in fields such as optical materials and sensing technologies (Viswanathan & Bettencourt-Dias, 2006).
Role in Crystal Structure Formation
Studies have also explored the influence of thiophene derivatives, similar to our compound of interest, on the packing structure of crystals. By modifying thiophene with various functional groups, including nitrobenzoic acids, researchers have been able to observe significant changes in the crystal structure, attributed to intermolecular forces such as π−π interactions. This research provides insights into the design of materials with desired structural properties (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
Photolysis and CO2 Elimination
Research into photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, which share structural similarities with the compound , has shown the ability for these compounds to undergo photochemical transformations. This process results in the elimination of CO2 and absorption of O2, suggesting potential applications in photochemical reactions and environmental chemistry (Lin & Abe, 2021).
Coordination Polymers and Luminescence
Another areaof research involving similar compounds includes the study of coordination polymers. Specifically, research on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, which are structurally related, has been conducted. These studies focus on the effects of ligand modifications on the structures and properties of metal complexes. The research has implications for material science, particularly in the development of polymers with specific optical and structural characteristics (Song et al., 2009).
Antihypertensive Activity
In the field of medicinal chemistry, compounds structurally similar to 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid have been synthesized and evaluated for their potential as antihypertensive agents. Studies have shown significant activity in this regard, highlighting the potential of these compounds in the development of new therapeutics (Sharma, Kohli, & Sharma, 2010).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Research on 1-(4-nitrophenyl)-5-amino-1H-tetrazole, a compound with a similar structure, demonstrates its effectiveness in inhibiting corrosion of stainless steel in acidic environments. Such studies are crucial in the development of new corrosion inhibitors for industrial applications (Ehsani et al., 2014).
Synthesis of Novel Compounds
Research in organic chemistry has explored the synthesis of new compounds using nitrophenyl-thiadiazole derivatives. This area of study is significant for expanding the range of available compounds with potential applications in various fields, including pharmaceuticals and materials science (Androsov & Neckers, 2007).
properties
IUPAC Name |
4-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O5S/c22-14(10-1-7-13(8-2-10)21(25)26)9-27-16-17-18-19-20(16)12-5-3-11(4-6-12)15(23)24/h1-8H,9H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIQVTKVZCHUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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